

Application Notes and Protocols for NaV1.5 Expression Systems in Drug Discovery

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Compound of Interest

Compound Name: Sodium Channel inhibitor 5

Cat. No.: B15589705

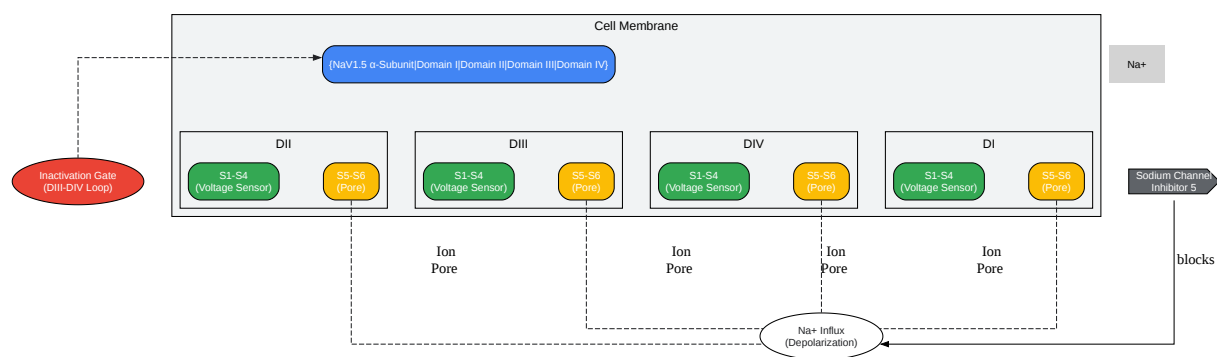
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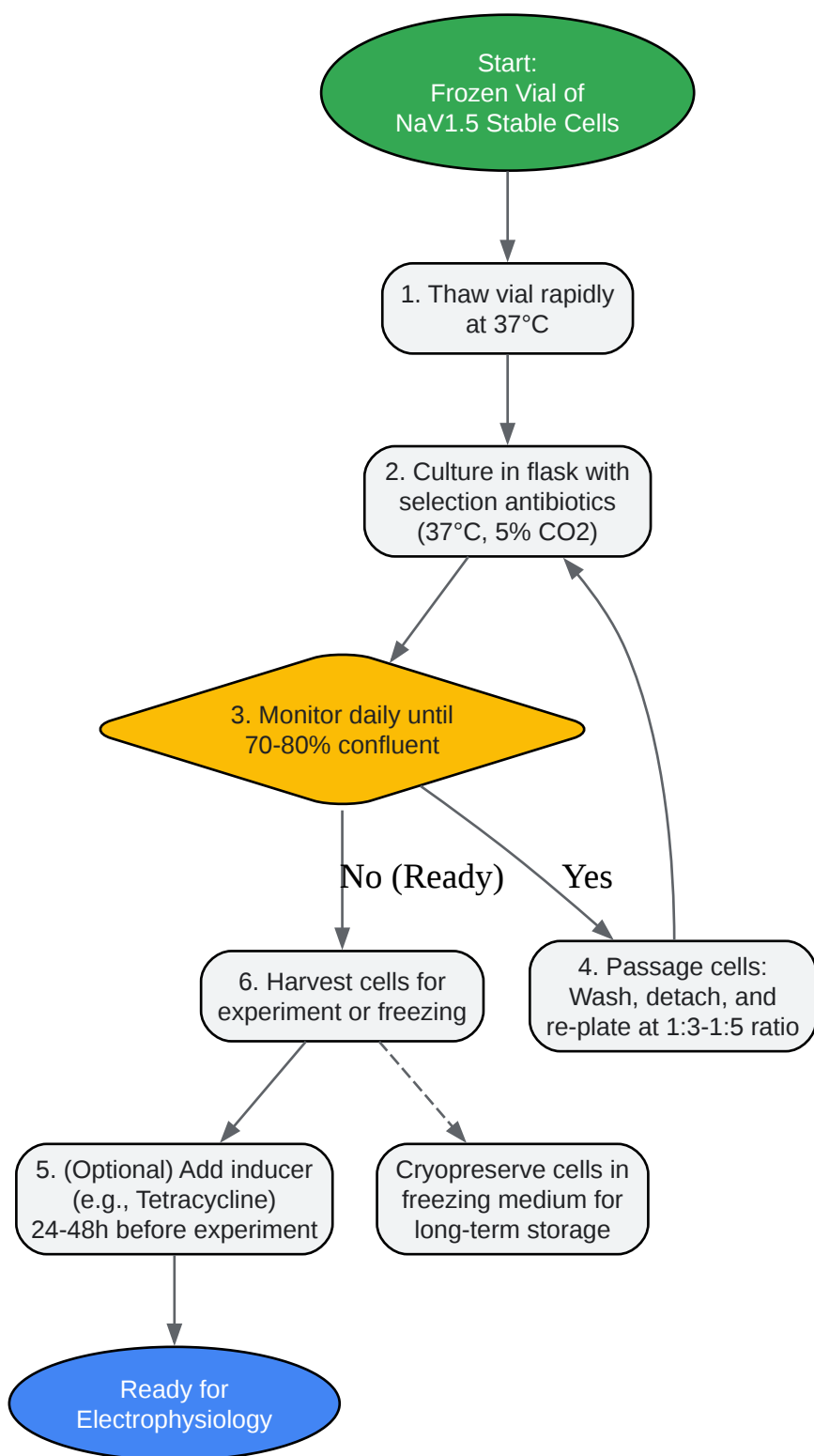
Introduction

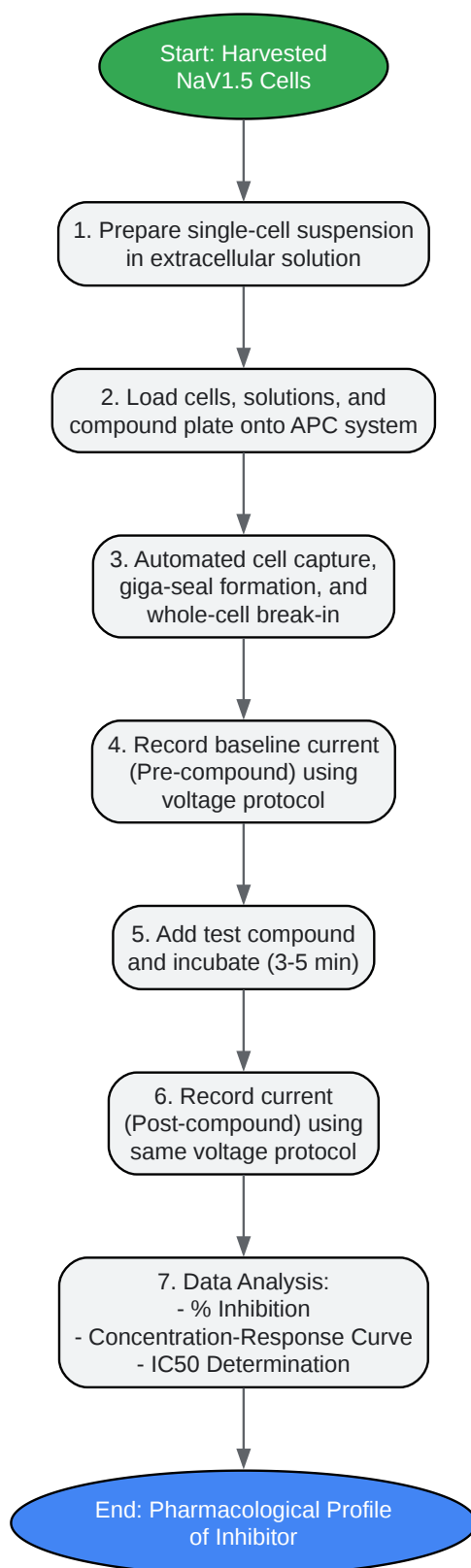
The voltage-gated sodium channel NaV1.5, encoded by the SCN5A gene, is critical for the initiation and propagation of the cardiac action potential.[1] Its dysfunction is linked to various cardiac arrhythmias, making it a primary target for antiarrhythmic drugs and a key channel for cardiac safety screening in drug development.[2][3][4] "**Sodium Channel inhibitor 5**" is a potent blocker of sodium channels with a reported IC50 of 2.7 μ M, highlighting its potential in antiarrhythmic research.[5][6] To facilitate the study of such inhibitors, robust heterologous expression systems are essential. Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells are the most common mammalian cell lines used to stably express the NaV1.5 channel for high-throughput screening (HTS) and detailed electrophysiological characterization.[3][7] These systems provide a reliable platform for evaluating the potency and mechanism of action of novel compounds.

NaV1.5 Channel Signaling and Structure

The NaV1.5 protein is the pore-forming α -subunit of the cardiac sodium channel. It consists of four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6).[2] The S4 segment in each domain acts as the voltage sensor, while the intracellular loop between domains III and IV forms the inactivation gate.[2] In its native environment, the channel is part of a large multiprotein complex that modulates its function and cellular localization.[2]







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